molecular formula C13H14O2 B8133995 1-(3-MEthoxynaphthalen-2-yl)ethanol

1-(3-MEthoxynaphthalen-2-yl)ethanol

Cat. No.: B8133995
M. Wt: 202.25 g/mol
InChI Key: WCBCRDRIOSHBBG-UHFFFAOYSA-N
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Description

1-(3-Methoxynaphthalen-2-yl)ethanol is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, featuring a methoxy group at the 3-position and an ethanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methoxynaphthalen-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-methoxynaphthalen-2-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds at room temperature and yields the desired alcohol product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions, optimized for higher yields and purity. The choice of solvent, temperature, and reducing agent would be critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxynaphthalen-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(3-methoxynaphthalen-2-yl)ethanone.

    Reduction: Further reduction can convert the hydroxyl group to a methylene group, forming 1-(3-methoxynaphthalen-2-yl)ethane.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions to oxidize the alcohol to a ketone.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents for converting the ketone back to the alcohol.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base to substitute the methoxy group.

Major Products Formed

    Oxidation: 1-(3-Methoxynaphthalen-2-yl)ethanone

    Reduction: 1-(3-Methoxynaphthalen-2-yl)ethane

    Substitution: Various substituted naphthalenes depending on the nucleophile used

Scientific Research Applications

1-(3-Methoxynaphthalen-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxynaphthalen-2-yl)ethanol depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with enzymes or receptors, leading to therapeutic effects. For example, derivatives of this compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxynaphthalen-2-yl)ethanol: Similar structure but with the methoxy group at the 6-position.

    1-(3-Methoxynaphthalen-2-yl)ethanone: The ketone analog of 1-(3-Methoxynaphthalen-2-yl)ethanol.

    1-(3-Methoxynaphthalen-2-yl)ethane: The fully reduced analog without the hydroxyl group.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This positional specificity can lead to different pharmacological profiles and applications compared to its analogs .

Properties

IUPAC Name

1-(3-methoxynaphthalen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9(14)12-7-10-5-3-4-6-11(10)8-13(12)15-2/h3-9,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBCRDRIOSHBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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